

# Physicochemical Profiling & Structural Identification

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## Compound of Interest

Compound Name: *Styrylacetic acid*

Cat. No.: *B7808751*

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To ensure experimental integrity, researchers must rigorously validate the identity and purity of **styrylacetic acid** before utilizing it in downstream assays or syntheses. The compound presents as a white to yellow-brown crystalline solid[3] and is insoluble in water but highly soluble in organic solvents.

## Quantitative Data & Physical Properties

The foundational physical properties of **styrylacetic acid** are summarized below to aid in phase separations, crystallizations, and thermodynamic calculations[1],[4].

Property	Value
IUPAC Name	(E)-4-phenylbut-3-enoic acid
CAS Number	2243-53-0 (Deprecated/Alternative: 1914-58-5)
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	162.19 g/mol
Melting Point	84–86 °C
Boiling Point	302 °C (at 760 mmHg)
Density	1.145 g/cm <sup>3</sup>
pKa	4.46 ± 0.10 (Predicted)

## Spectroscopic Validation (NMR & IR)

A self-validating analytical workflow requires cross-referencing multiple spectroscopic methods. The trans (E) geometry of the alkene is the most critical structural feature to verify, as the cis (Z) isomer possesses vastly different steric properties.

Technique	Key Signals / Wavenumbers	Structural Assignment
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 3.30 (2H, d, $J = 7.1$ Hz)	Methylene protons ( $-\text{CH}_2-\text{COO}-$ )[5]
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 6.31 (1H, dt, $J = 15.9, 7.1$ Hz)	Alkene proton ( $\text{C}=\text{CH}-\text{CH}_2$ ), trans coupling
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 6.50 (1H, d, $J = 15.9$ Hz)	Alkene proton ( $\text{Ar}-\text{CH}=\text{C}$ ), trans coupling
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.21–7.43 (5H, m)	Aromatic protons (Phenyl ring) [5]
FTIR (KBr)	$\sim 1706$ $\text{cm}^{-1}$	C=O stretching (Carboxylic acid)[6]
FTIR (KBr)	$\sim 3027$ $\text{cm}^{-1}$ , $\sim 1600$ $\text{cm}^{-1}$	C-H aromatic stretch, C=C alkene stretch
FTIR (KBr)	3400–2500 $\text{cm}^{-1}$ (Broad)	O-H stretching (H-bonded carboxylic acid)

Expert Insight: The large coupling constant ( $J \approx 15.9$  Hz) of the olefinic protons at  $\delta$  6.31 and 6.50 ppm is the definitive diagnostic marker for the trans configuration. If a coupling constant of  $\sim 10$ – $12$  Hz is observed, the sample is contaminated with the cis isomer and must be recrystallized.

## Pharmacological Mechanisms of Action

Beyond its utility as a synthetic intermediate, **styrylacetic acid** is a bioactive molecule with two primary, well-documented therapeutic targets.

## Mechanism-Based Inactivation of PHM

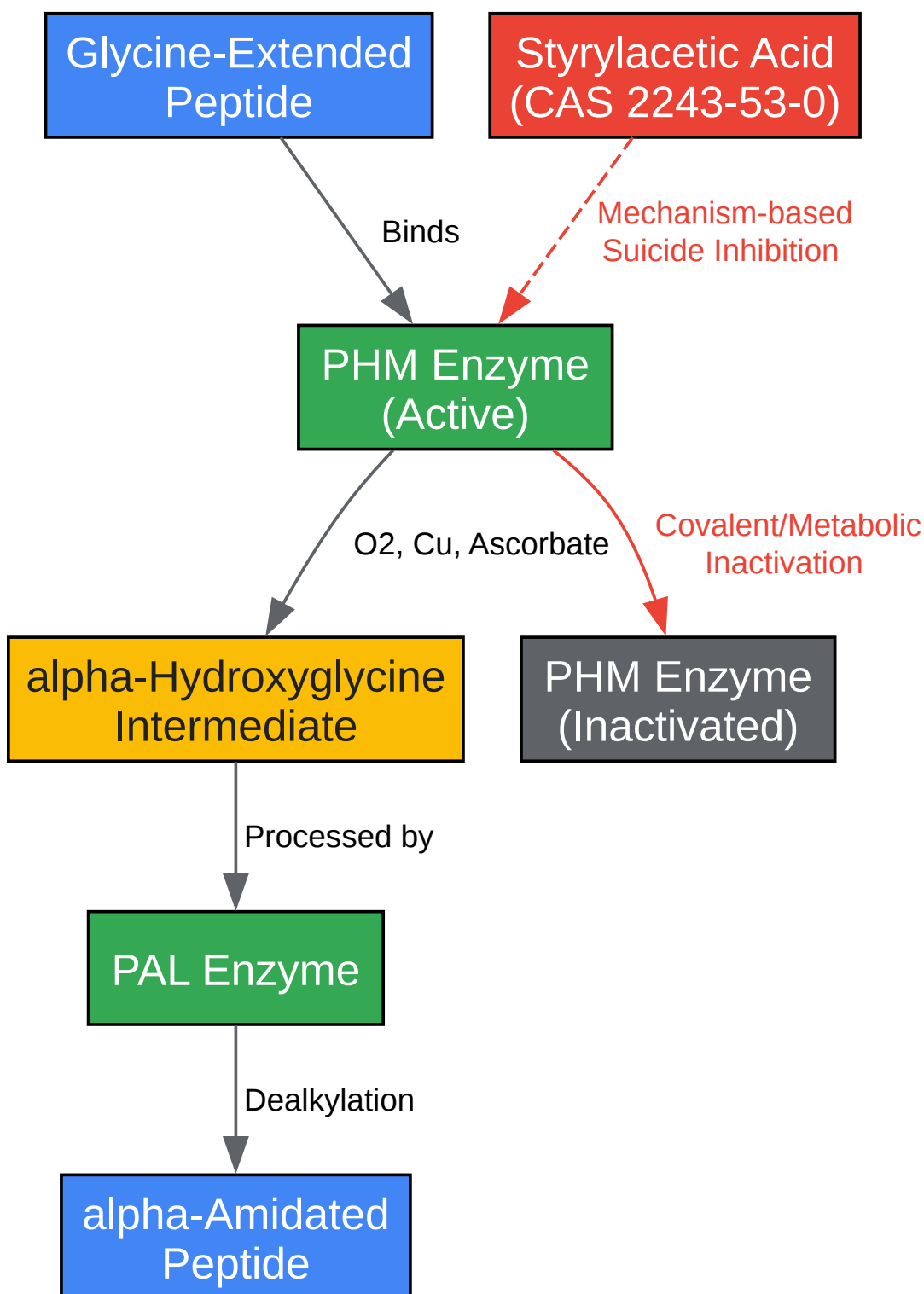
**Styrylacetic acid** (PBA) is the most potent irreversible, mechanism-based inactivator of Peptidylglycine  $\alpha$ -Hydroxylating Monooxygenase (PHM)[7]. PHM is a critical enzyme in the biosynthesis of  $\alpha$ -amidated peptide hormones.

- Causality of Inhibition: PBA acts as a "suicide substrate." Under saturating conditions, the enzyme metabolizes approximately 100 molecules of PBA (forming 2-hydroxy-4-phenyl-3-butenic acid and its allylic isomer) for every 1 molecule of PHM that is irreversibly inactivated[7]. This indicates a delocalized free radical mechanism within the catalytic site that ultimately leads to covalent modification or metabolic exhaustion of the enzyme.

## Histone Deacetylase (HDAC) Inhibition

Recent oncological studies have identified **styrylacetic acid** as a potent Histone Deacetylase (HDAC) inhibitor[8].

- Biological Outcome: By inhibiting HDAC enzymes, **styrylacetic acid** prevents the removal of acetyl groups from histone tails. This leads to chromatin relaxation, increased acetylation levels of histones (H2B, H3, H4), and the subsequent transcription of tumor-suppressor genes. Its efficacy in increasing histone modification is comparable to the established anti-cancer drug SAHA (suberoylanilide hydroxamic acid)[8].



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Mechanism of Peptidylglycine  $\alpha$ -Hydroxylating Monooxygenase (PHM) inhibition by **Styrylacetic Acid**.

# Synthetic Methodologies: The Knoevenagel-Decarboxylation Route

For laboratories requiring high-purity **styrylacetic acid**, the most robust and scalable synthetic route is the Knoevenagel condensation of benzaldehyde with malonic acid, followed by thermally induced decarboxylation[2].

## Experimental Protocol

This protocol is designed as a self-validating system. The use of a Dean-Stark apparatus provides real-time visual confirmation of reaction progress via water accumulation.

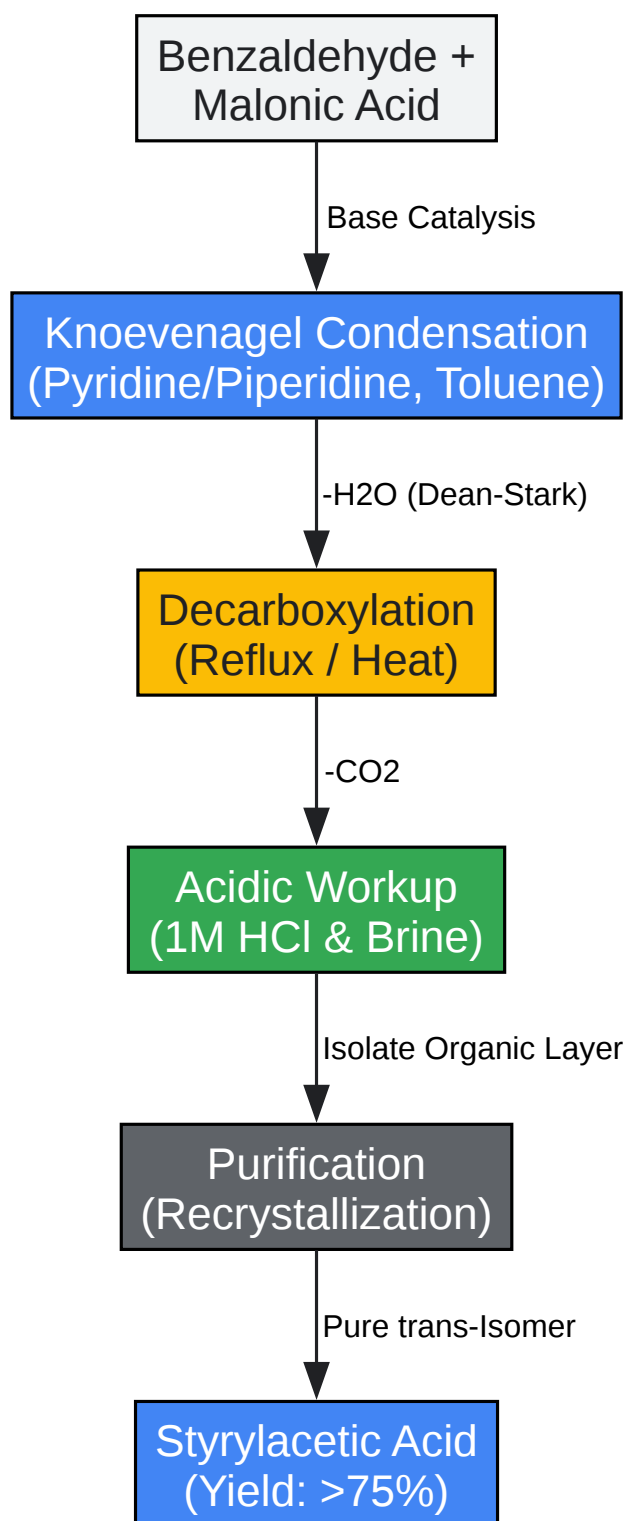
Reagents Required:

- Benzaldehyde (1.0 equiv)
- Malonic acid (1.2 equiv)
- Pyridine (Solvent/Base)
- Piperidine (Catalyst, 0.1 equiv)
- Toluene (Azeotropic solvent)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve benzaldehyde and malonic acid in a mixture of toluene and pyridine.
- **Catalyst Addition:** Add a catalytic amount of piperidine. Causality: Piperidine acts as a secondary amine to form a highly electrophilic iminium ion intermediate with benzaldehyde, significantly lowering the activation energy for nucleophilic attack by the malonate enolate.
- **Azeotropic Reflux:** Heat the mixture to reflux (approx. 110 °C). The condensation produces water, which is azeotropically removed by toluene and collected in the Dean-Stark trap. Validation: The physical collection of the stoichiometric volume of water confirms the completion of the condensation phase (typically 3-5 hours)[2].

- Decarboxylation: The intermediate dicarboxylic acid spontaneously decarboxylates under these thermal conditions to yield the target trans-alkene. The trans geometry is heavily favored due to the steric repulsion between the phenyl ring and the carboxylic acid group in the transition state.
- Acidic Workup: Cool the mixture and wash the organic layer with 1 M HCl to protonate and remove the pyridine and piperidine[2]. Follow with a saturated NaHCO<sub>3</sub> wash to remove unreacted malonic acid, and a final brine wash.
- Isolation: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from heptane or an ethanol/water mixture to obtain isomerically pure trans-**styrylacetic acid**.



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Workflow for the laboratory-scale synthesis of **Styrylacetic Acid** via Knoevenagel Condensation.

## Conclusion

**Styrylacetic acid** (CAS 2243-53-0) is far more than a simple organic building block; it is a mechanistically fascinating compound with potent enzyme-inhibitory properties. By rigorously validating its trans-geometry via  $^1\text{H}$  NMR coupling constants and executing controlled Knoevenagel condensations, researchers can reliably leverage this molecule for both advanced pharmaceutical synthesis and direct epigenetic (HDAC) or enzymatic (PHM) targeting.

## References

1.[1] LookChem - Cas 2243-53-0, TRANS-**STYRYLACETIC ACID** - 2.[4] PubChem - 4-Phenyl-3-Butenoic Acid | C<sub>10</sub>H<sub>10</sub>O<sub>2</sub> | CID 92923 - 3.[2] BenchChem - Application of 3-Butenoic Acid in Pharmaceutical Synthesis: Detailed Notes and Protocols - 4.[5] PMC / NIH - Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents - 5.[6] SciSpace - Palladium-catalyzed  $\alpha$ -arylation of aryl acetic acid derivatives via dienolate intermediates - 6.[3] ChemicalBook - trans-**Styrylacetic acid** | 1914-58-5 - 7.[7] ResearchGate - Peptidylglycine- $\alpha$ -hydroxylating monooxygenase generates two hydroxylated products from its mechanism-based suicide substrate, 4-phenyl-3-butenoic acid - 8.[8] ResearchGate - Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties -

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